2-Iodo-6-methoxyquinoline-3-carbaldehyde
CAS No.: 1401319-32-1
Cat. No.: VC4215478
Molecular Formula: C11H8INO2
Molecular Weight: 313.094
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1401319-32-1 |
---|---|
Molecular Formula | C11H8INO2 |
Molecular Weight | 313.094 |
IUPAC Name | 2-iodo-6-methoxyquinoline-3-carbaldehyde |
Standard InChI | InChI=1S/C11H8INO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3 |
Standard InChI Key | AXEFHNZOHBXBNB-UHFFFAOYSA-N |
SMILES | COC1=CC2=CC(=C(N=C2C=C1)I)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Iodo-6-methoxyquinoline-3-carbaldehyde (IUPAC name: 2-iodo-6-methoxyquinoline-3-carbaldehyde) has the molecular formula C₁₁H₈INO₂ and a molecular weight of 313.094 g/mol. Its structure consists of a quinoline backbone—a bicyclic system combining a benzene ring fused to a pyridine ring—with three distinct functional groups:
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Iodo substituent at position 2, enhancing electrophilic reactivity.
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Methoxy group (-OCH₃) at position 6, contributing to electronic modulation.
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Aldehyde group (-CHO) at position 3, enabling nucleophilic addition and oxidation-reduction transformations .
The iodine atom’s polarizability facilitates halogen bonding interactions, which are critical in molecular recognition processes, while the aldehyde group offers a handle for further functionalization .
Synthesis and Optimization
Metal-Free Iodination Strategies
A breakthrough in synthesizing iodinated quinolines is demonstrated by Sharma et al., who developed a metal-free protocol using tert-butyl hydroperoxide (TBHP) as an oxidizing agent . Although their work primarily focuses on 3-iodo-8-methoxyquinoline, the methodology is applicable to analogous systems. Key steps include:
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Substrate Preparation: 6-Methoxyquinoline-3-carbaldehyde is treated with iodine (I₂) in acetonitrile.
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Oxidative Conditions: TBHP initiates radical iodination, selectively substituting hydrogen at the 2-position.
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Purification: Column chromatography isolates the product in yields exceeding 80% .
Table 1: Comparative Iodination Methods for Quinoline Derivatives
Method | Reagents | Yield (%) | Selectivity |
---|---|---|---|
TBHP-mediated | I₂, TBHP, CH₃CN | 84 | High (C2) |
Traditional Electrophilic | ICl, HNO₃ | 65 | Moderate |
Directed C-H Activation | Pd(OAc)₂, I₂, Oxidant | 78 | High |
This table highlights the efficiency of TBHP-mediated iodination, avoiding transition metals and enabling scalable synthesis .
Reactivity and Functionalization
Substitution Reactions
The iodine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, and alkoxides. For example:
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Amination: Reaction with pyrrolidine in DMF at 80°C yields 2-pyrrolidino-6-methoxyquinoline-3-carbaldehyde, a precursor for kinase inhibitors .
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Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic moieties, expanding structural diversity .
Aldehyde Transformations
The aldehyde group participates in:
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Oxidation: Using KMnO₄ in acidic conditions forms 2-iodo-6-methoxyquinoline-3-carboxylic acid.
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Reduction: NaBH₄ reduces the aldehyde to a hydroxymethyl group, yielding 2-iodo-6-methoxyquinoline-3-methanol .
Industrial and Materials Science Applications
Coordination Chemistry
The aldehyde and iodine groups enable chelation with metals, forming complexes with applications in:
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Catalysis: Palladium complexes for cross-coupling reactions.
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Luminescent Materials: Europium(III) complexes exhibiting red emission for OLEDs .
Table 2: Metal Complexes Derived from Iodinated Quinolines
Metal Ion | Application | Emission λ (nm) |
---|---|---|
Eu³⁺ | OLEDs | 613 |
Pd²⁺ | Suzuki-Miyaura Coupling | - |
Cu²⁺ | Antimicrobial Coatings | - |
Challenges and Future Directions
Synthetic Limitations
Current methods face:
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Regioselectivity Issues: Competing iodination at positions 2 and 4 requires directing groups.
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Purification Complexity: Column chromatography remains labor-intensive for large-scale production .
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of the aldehyde and iodine groups to optimize bioactivity.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.
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